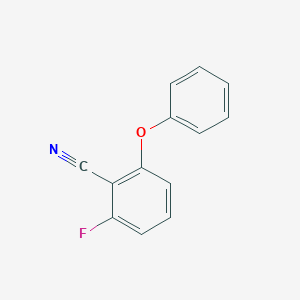

3-Amino-2-(4-fluorophenoxy)pyridine

Übersicht

Beschreibung

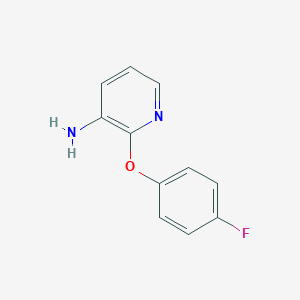

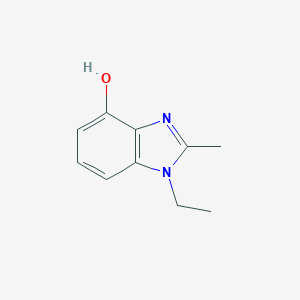

“3-Amino-2-(4-fluorophenoxy)pyridine” is a chemical compound with a molecular weight of 204.2 . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Another method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of “3-Amino-2-(4-fluorophenoxy)pyridine” can be represented by the InChI code: 1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2 .Physical And Chemical Properties Analysis

“3-Amino-2-(4-fluorophenoxy)pyridine” is a solid at ambient temperature . It has a molecular weight of 204.2 .Wissenschaftliche Forschungsanwendungen

1. Biochemical and Pharmacological Studies

3-Amino-2-(4-fluorophenoxy)pyridine and related compounds have been extensively studied for their various biological and pharmacological effects. For instance, some pyridine derivatives have shown promising results in biochemical and pharmacological studies due to their potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer activities. These derivatives are also investigated for their high affinity for various ions and neutral species, making them highly effective as chemosensors in analytical chemistry (Abu-Taweel et al., 2022), (Altaf et al., 2015).

2. Heterocyclic Chemistry

Research in heterocyclic chemistry often focuses on pyridine derivatives due to their versatility and potential applications. Studies explore the fascinating variability in the chemistry and properties of compounds containing pyridine moieties. These compounds are crucial in forming complex compounds, demonstrating significant spectroscopic, magnetic, and biological activities (Boča et al., 2011).

3. Catalysis and Organic Synthesis

3-Amino-2-(4-fluorophenoxy)pyridine and its structural analogs play a pivotal role in catalysis and organic synthesis. Their application in the development of lead molecules and the synthesis of complex organic structures is well-recognized. Researchers focus on the use of these compounds in creating broader catalytic applications, showcasing their importance in modern medicinal chemistry and pharmaceutical industries (Parmar et al., 2023).

4. Metallation and Material Sciences

Studies on the metallation of π-deficient heterocyclic compounds, including pyridine derivatives, reveal important developments in material sciences. Metallation of these compounds can lead to the development of new materials with unique electronic and structural properties, making them valuable in various industrial and research applications (Marsais & Quéguiner, 1983).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-Amino-2-(4-fluorophenoxy)pyridine” are not available, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interaction with c-met kinase . c-Met is a receptor tyrosine kinase expressed in endothelial and epithelial cells .

Mode of Action

In the case of c-met kinase, the ligand hepatocyte growth factor (hgf) binds to c-met, causing receptor dimerisation and autophosphorylation of tyrosines 1234 and 1235 . It’s possible that 3-Amino-2-(4-fluorophenoxy)pyridine might interact with its target in a similar manner.

Biochemical Pathways

A related compound, 4-amino-3-fluorophenol, has been mentioned in the synthesis of regorafenib , which is a multi-kinase inhibitor used in cancer treatment.

Pharmacokinetics

The compound’s physical properties such as melting point and density are provided , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been studied for their inhibitory activity, which was measured as ic50 values .

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDOUPKGOUGJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371021 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-2-(4-fluorophenoxy)pyridine | |

CAS RN |

175135-64-5 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

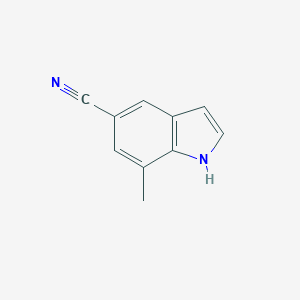

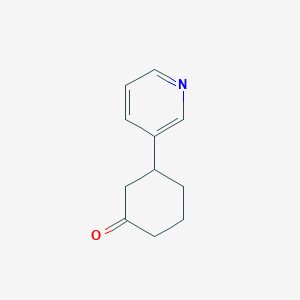

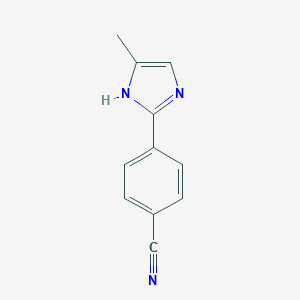

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

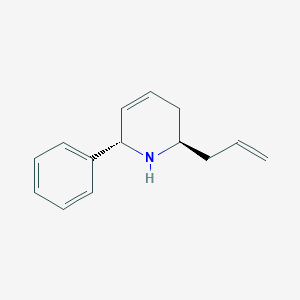

![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)

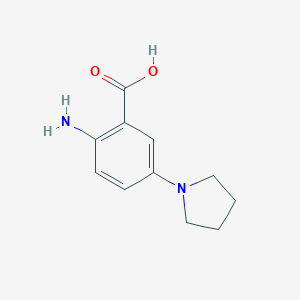

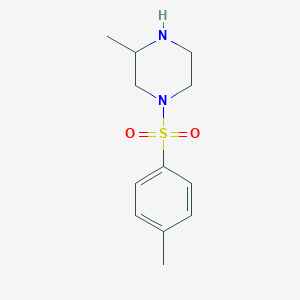

![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)